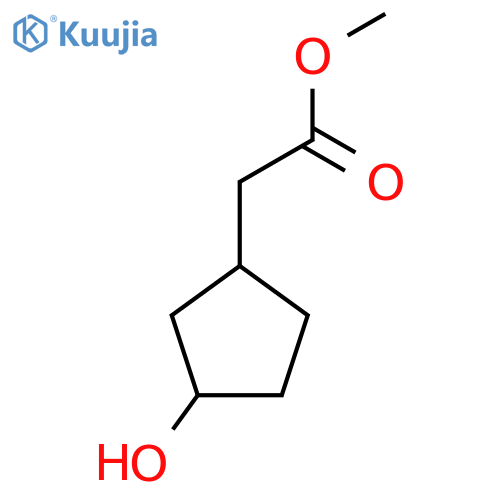Cas no 339363-86-9 (Methyl 2-(3-hydroxycyclopentyl)acetate)

339363-86-9 structure
商品名:Methyl 2-(3-hydroxycyclopentyl)acetate
CAS番号:339363-86-9
MF:C8H14O3
メガワット:158.194962978363
CID:4735280
Methyl 2-(3-hydroxycyclopentyl)acetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-(3-hydroxycyclopentyl)acetate
- JKYJDPCEVAGWBX-UHFFFAOYSA-N
- Cyclopentanol, 3-(carbmethoxy)methyl-
- Methyl (3-hydroxycyclopentyl)acetate #
- Methyl 2-(3-hydroxycyclopentyl)acetate
-
- インチ: 1S/C8H14O3/c1-11-8(10)5-6-2-3-7(9)4-6/h6-7,9H,2-5H2,1H3
- InChIKey: JKYJDPCEVAGWBX-UHFFFAOYSA-N
- ほほえんだ: OC1CCC(CC(=O)OC)C1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 144
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 46.5
Methyl 2-(3-hydroxycyclopentyl)acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ500078-5G |
methyl 2-(3-hydroxycyclopentyl)acetate |
339363-86-9 | 95% | 5g |
¥ 15,364.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ500078-250MG |
methyl 2-(3-hydroxycyclopentyl)acetate |
339363-86-9 | 95% | 250MG |
¥ 2,052.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ500078-500mg |
methyl 2-(3-hydroxycyclopentyl)acetate |
339363-86-9 | 95% | 500mg |
¥3419.0 | 2024-04-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ500078-1g |
methyl 2-(3-hydroxycyclopentyl)acetate |
339363-86-9 | 95% | 1g |
¥5121.0 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1550276-1g |
Methyl 2-(3-hydroxycyclopentyl)acetate |
339363-86-9 | 98% | 1g |
¥10242.00 | 2024-05-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ500078-1G |
methyl 2-(3-hydroxycyclopentyl)acetate |
339363-86-9 | 95% | 1g |
¥ 5,121.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ500078-100MG |
methyl 2-(3-hydroxycyclopentyl)acetate |
339363-86-9 | 95% | 100MG |
¥ 1,280.00 | 2023-04-13 | |
| Ambeed | A465206-1g |
Methyl 2-(3-hydroxycyclopentyl)acetate |
339363-86-9 | 98% | 1g |
$766.0 | 2024-04-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ500078-250mg |
methyl 2-(3-hydroxycyclopentyl)acetate |
339363-86-9 | 95% | 250mg |
¥2052.0 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1550276-5g |
Methyl 2-(3-hydroxycyclopentyl)acetate |
339363-86-9 | 98% | 5g |
¥38410.00 | 2024-05-18 |
Methyl 2-(3-hydroxycyclopentyl)acetate 関連文献
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
339363-86-9 (Methyl 2-(3-hydroxycyclopentyl)acetate) 関連製品
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:339363-86-9)Methyl 2-(3-hydroxycyclopentyl)acetate

清らかである:99%
はかる:1g
価格 ($):689.0